
N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with morpholine and acetamide groups, which can provide insights into the chemical behavior and properties of similar compounds. For instance, N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium, indicating that the morpholine and acetamide functionalities can confer significant chemical properties to a molecule .
Synthesis Analysis
The synthesis of related compounds involves the condensation of hydroxyphenylacetic acid with aromatic amines followed by reaction with 1-(2-chloroethyl) morpholine hydrochloride to produce bioactive phenylacetamides . Another related compound, N-[morpholino(phenyl)methyl]acetamide (MBA), was synthesized and characterized by spectral studies, suggesting that similar methods could potentially be applied to synthesize N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide .
Molecular Structure Analysis
The molecular structure of a related compound, N-(acetamide) morpholinium bromide, was determined by single crystal X-ray analysis, revealing that it crystallizes in the orthorhombic crystal system with strong inner and intermolecular hydrogen bonds . This suggests that N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide may also exhibit significant hydrogen bonding, which could affect its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactions of related compounds include their ability to act as corrosion inhibitors, where they adsorb onto metal surfaces and protect them from acid-mediated corrosion . Additionally, the Mannich base MBA and its metal complexes have been studied for their antimicrobial properties, indicating that the morpholine and acetamide groups can participate in biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various techniques. For instance, the corrosion inhibition efficiency of MPA was determined to be greater than 90% at a concentration of 0.01 M, and its adsorption behavior was described by the Langmuir adsorption isotherm model . The spectroscopic and structural properties of N-(acetamide) morpholinium bromide were characterized by techniques such as GS-MS, FTIR, and NMR, which could be relevant for understanding the properties of N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide .
Applications De Recherche Scientifique
Antifungal Applications
N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide derivatives exhibit promising antifungal properties. They are particularly effective against Candida and Aspergillus species. A specific derivative, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, demonstrates broad-spectrum antifungal activity against various fungi, including molds and dermatophytes, and has shown efficacy in vivo against systemic Candida albicans infections (Bardiot et al., 2015).
DNA and Protein Binding Studies
The compound has been used to study DNA and protein binding interactions. Studies reveal that N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives interact with calf thymus DNA through intercalation, as indicated by hypochromism and redshift. These compounds also exhibit strong binding with bovine serum albumin (BSA), suggesting a potential role in biologically relevant interactions (Raj, 2020).
Antimicrobial and Hemolytic Activity
Certain 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds display variable antimicrobial activities against selected microbial species, with some showing significant potency. The hemolytic activity of these derivatives was also assessed, revealing a low level of toxicity for most compounds in the series (Gul et al., 2017).
Corrosion Inhibition
N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide derivatives are studied for their role as corrosion inhibitors for metals like mild steel in acidic environments. They exhibit excellent inhibition efficiency, and their performance is influenced by concentration and molecular structure. The adsorption of these inhibitors on metal surfaces follows the Temkin adsorption isotherm, suggesting a potential industrial application in protecting metal infrastructure (Nasser & Sathiq, 2016, 2017).
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-8-11(2-3-12(10)14)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBRHUUJUATXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



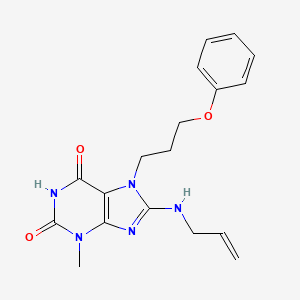
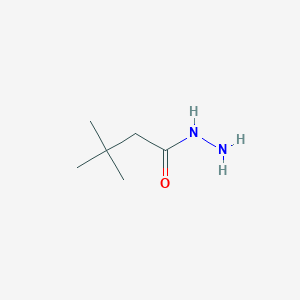
![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-naphthamide](/img/structure/B3004613.png)
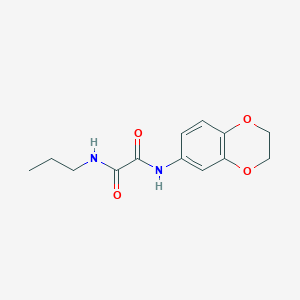
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B3004615.png)
![3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3004617.png)
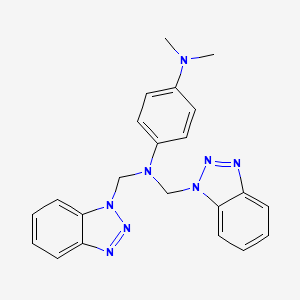
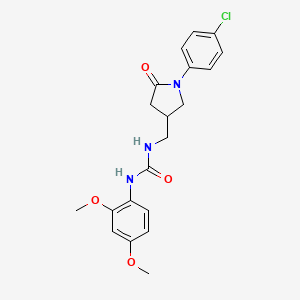
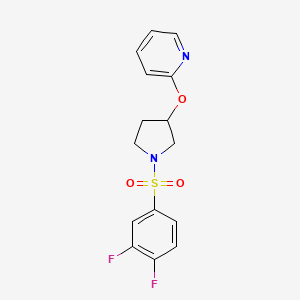
![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide](/img/structure/B3004624.png)
![2-Benzylsulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004625.png)